

Spectroscopic Analysis of Decyl Acrylate: A Technical Guide

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Compound of Interest

Compound Name: Decyl acrylate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **decyl acrylate**, an important monomer in polymer chemistry and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and use of this compound.

Spectroscopic Data Summary

The structural formula of **decyl acrylate** is presented below, with atoms numbered for reference in the NMR data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the expected chemical shifts for the protons (^1H NMR) and carbon atoms (^{13}C NMR) of **decyl acrylate**.

Table 1: ^1H NMR Spectroscopic Data for **Decyl Acrylate**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
a (CH ₂ =)	~6.40	Doublet of doublets	1H
b (=CH-)	~6.12	Doublet of doublets	1H
a' (CH ₂ =)	~5.82	Doublet of doublets	1H
e (-O-CH ₂ -)	~4.06	Triplet	2H
f (-CH ₂ -)	~1.65	Quintet	2H
g-m (-(CH ₂) ₇ -)	~1.26	Multiplet	14H
n (-CH ₃)	~0.88	Triplet	3H

Note: Data is compiled from typical values for acrylate esters and available data on related compounds. A broad singlet centered at 4.06 ppm has been reported for the -OCH₂ group proton in a copolymer of **decyl acrylate**.^[1]

Table 2: ¹³C NMR Spectroscopic Data for **Decyl Acrylate**

Carbon Atom	Chemical Shift (ppm)
c (C=O)	~166.0
b (=CH-)	~130.5
a (CH ₂ =)	~128.5
d (-O-CH ₂ -)	~64.5
e (-CH ₂ -)	~31.9
f-m (-(CH ₂) ₇ -)	~29.5, 29.3, 28.6, 25.9, 22.7
n (-CH ₃)	~14.1

Note: Data is based on typical values for long-chain acrylates and available spectral database information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of **decyl acrylate** is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for **Decyl Acrylate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2925 and ~2855	C-H stretching	Aliphatic CH ₂ , CH ₃
~1732	C=O stretching	Ester carbonyl
~1635	C=C stretching	Alkene
~1465	C-H bending	Aliphatic CH ₂
~1175	C-O stretching	Ester
~810	=C-H bending	Alkene

Note: An absorption at 1732 cm⁻¹ due to ester carbonyl stretching vibration has been reported for poly(**decyl acrylate**).^[1] Peaks at 1175 cm⁻¹ can be explained by the C-O (ester bond) stretching vibration.^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **decyl acrylate** (C₁₃H₂₄O₂), the molecular weight is 212.33 g/mol .^[2]

Table 4: Mass Spectrometry Data for **Decyl Acrylate**

m/z	Interpretation
212	[M] ⁺ (Molecular ion)
157	[M - C ₄ H ₅ O] ⁺
141	[M - C ₅ H ₇ O ₂] ⁺
55	[C ₃ H ₃ O] ⁺ or [C ₄ H ₇] ⁺ (base peak)

Note: Fragmentation patterns are predicted based on typical ester fragmentation and available data for similar acrylate esters.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **decyl acrylate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **decyl acrylate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: Perform a Fourier transform on the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS peak as a reference. Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of neat **decyl acrylate** directly onto the ATR crystal. For transmission IR, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

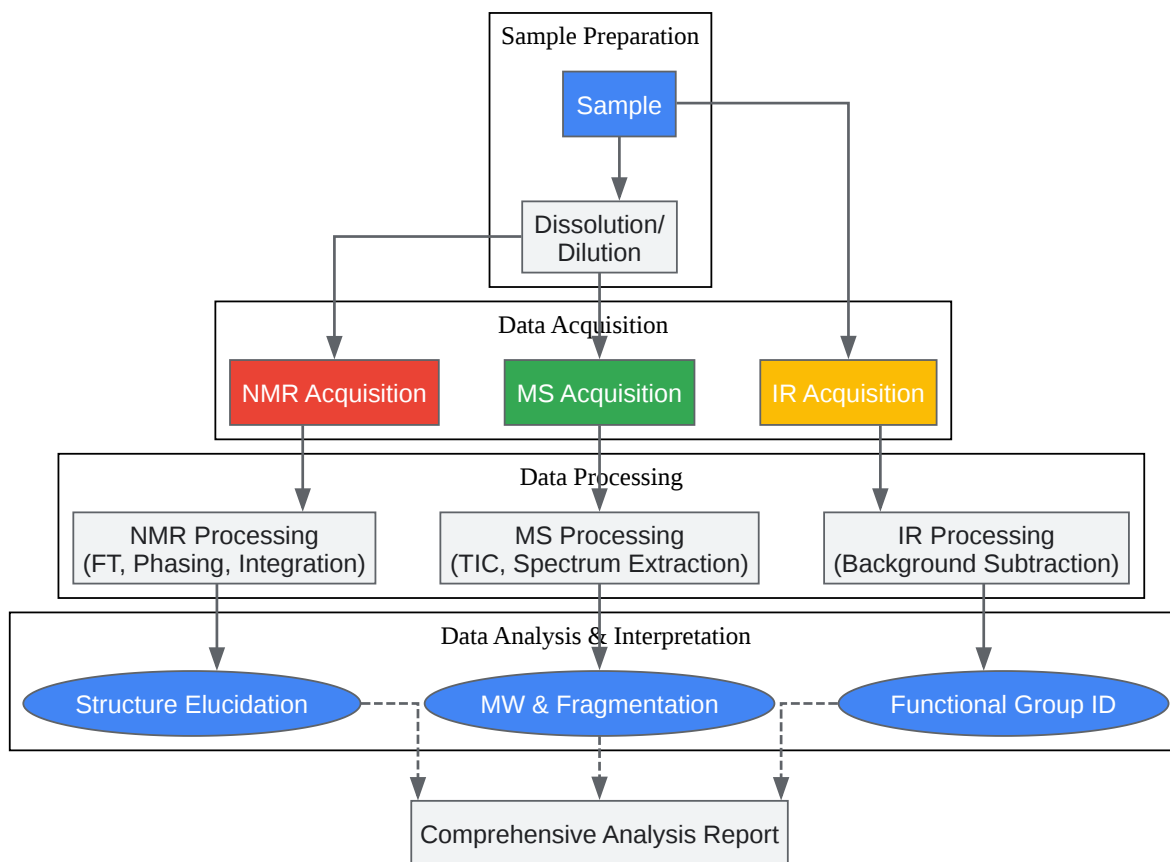
- **Background Spectrum:** Collect a background spectrum of the empty ATR crystal or the clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.
- **Sample Spectrum:** Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum shows the infrared absorbance or transmittance of the sample.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **decyl acrylate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- **Instrument Setup:**
 - **Gas Chromatograph (GC):** Use a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms). Set the injector temperature to around 250°C and the transfer line temperature to around 280°C. Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good separation.
 - **Mass Spectrometer (MS):** Set the ion source to electron ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
- **Data Acquisition:** Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and analysis.
- **Data Analysis:** Identify the peak corresponding to **decyl acrylate** in the total ion chromatogram. Analyze the mass spectrum associated with this peak to determine the molecular ion and the fragmentation pattern.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **decyl acrylate**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

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- 2. Decyl acrylate | C₁₃H₂₄O₂ | CID 16541 - PubChem [pubchem.ncbi.nlm.nih.gov]
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